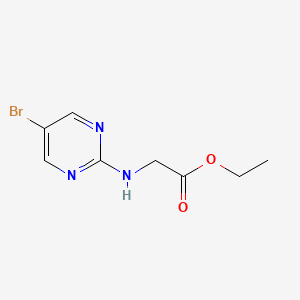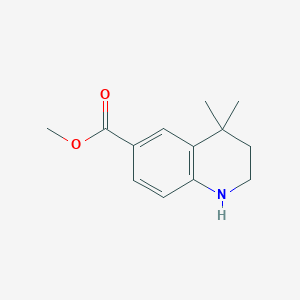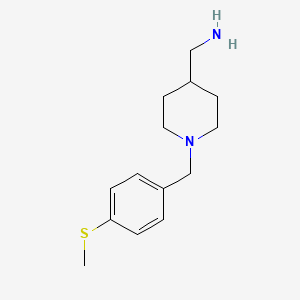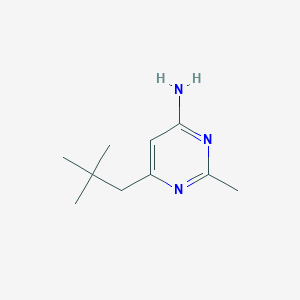
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate
Overview
Description
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is a chemical compound with the CAS Number: 1159823-83-2. Its molecular formula is C8H10BrN3O2 and it has a molecular weight of 260.09 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrN3O2/c1-2-14-7(13)5-12-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3,(H,10,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a boiling point of 369.4±48.0°C at 760 mmHg and a density of 1.580±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
A derivative of ethyl 2-(5-bromopyrimidin-2-ylamino)acetate was synthesized and characterized through single crystal X-ray analysis and vibrational spectral studies. This process illustrates the compound's role in the formation of new mecarbinate derivatives, highlighting its importance in structural chemistry and molecular design (Da-Yun Luo et al., 2019).
Reactivity Studies
Research on the reactivity of 2-aminopyridine and Meldrum’s acid with this compound underscores its utility in generating a range of compounds under different conditions. This work demonstrates the compound's versatility in chemical synthesis, offering pathways to diverse molecular architectures (Sara Asadi et al., 2021).
Antioxidant and Antitumor Activities
The compound serves as a precursor in the synthesis of new thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives. These derivatives have been evaluated for their antioxidant and antitumor activities, indicating the compound's potential as a starting material for therapeutic agents (A. Abu-Hashem et al., 2011).
Radical Chemistry in Drug Development
This compound has been utilized in the synthesis of 5-halopyrimidine-4-carboxylic acid esters through the Minisci reaction. This method is noted for its regioselectivity and efficiency, enabling the creation of pharmacologically active molecules, including potent CK2 inhibitors. The application demonstrates the compound's role in innovative drug development strategies (C. Regan et al., 2012).
Memory Enhancement Studies
In pharmacological research, derivatives of this compound have been investigated for their effects on memory enhancement in mice. This exploration into neuropharmacology suggests potential applications in developing treatments for memory-related disorders (Li Ming-zhu, 2007).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501, which advise on measures to take for handling, storage, and disposal .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Given its chemical structure, it may interact with its targets via hydrogen bonding or other types of chemical interactions
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The compound’s pyrimidine ring structure suggests that it may interact with enzymes or receptors involved in nucleotide metabolism or signaling . .
Result of Action
Given the compound’s chemical structure, it may have the potential to modulate the activity of enzymes or receptors involved in nucleotide metabolism or signaling . .
Action Environment
The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability and efficacy may be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and thus its ability to interact with its targets
Biochemical Analysis
Biochemical Properties
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with kinases and phosphatases, altering their activity and subsequently influencing signal transduction pathways. These interactions are crucial for understanding the compound’s role in cellular functions and its potential therapeutic applications .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially through its interactions with specific receptors and signaling molecules. Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity. Studies have shown that there are threshold effects, where a certain dosage is required to observe noticeable changes in cellular function. High doses of this compound can lead to adverse effects, including toxicity and cell death .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the flow of metabolites through different pathways. These interactions are crucial for understanding the compound’s effects on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also affect its overall activity and potential therapeutic applications .
Subcellular Localization
This compound has specific subcellular localization patterns that influence its activity and function. The compound may be directed to certain compartments or organelles by targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s effects on cellular processes and its potential therapeutic applications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Properties
IUPAC Name |
ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-2-14-7(13)5-12-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJIEFRRPDPTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695129 | |
| Record name | Ethyl N-(5-bromopyrimidin-2-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-83-2 | |
| Record name | Ethyl N-(5-bromopyrimidin-2-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)


![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)





